Home > Products > Screening Compounds P82651 > Thalidomide-O-C3-OH
Thalidomide-O-C3-OH -

Thalidomide-O-C3-OH

Catalog Number: EVT-14052226
CAS Number:
Molecular Formula: C16H16N2O6
Molecular Weight: 332.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-C3-OH is a derivative of thalidomide, a compound originally developed as a sedative and later recognized for its teratogenic effects. Thalidomide is classified as a racemic mixture, consisting of two enantiomers: (R)-thalidomide, which has sedative properties, and (S)-thalidomide, which is associated with severe birth defects. The compound has gained renewed interest due to its immunomodulatory and anti-inflammatory properties, particularly in the treatment of certain cancers and leprosy.

Source

Thalidomide was first synthesized in the 1950s by Chemie Grünenthal and was marketed under various trade names, including Contergan and Thalomid. Its therapeutic applications have expanded significantly since its initial use, particularly after the identification of its mechanism of action involving cereblon binding.

Classification

Thalidomide-O-C3-OH falls under the category of pharmaceuticals and is specifically classified as an analog of thalidomide. It possesses structural modifications that may enhance its therapeutic efficacy or reduce adverse effects compared to the parent compound.

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-C3-OH typically involves hydroxylation processes that modify the thalidomide structure. One common method includes using hydroxylating agents such as hydrogen peroxide or other catalytic systems to introduce a hydroxyl group at the C3 position of the glutarimide ring.

Technical Details

  1. Starting Material: The synthesis begins with thalidomide as the primary substrate.
  2. Reagents: Hydroxylating agents (e.g., hydrogen peroxide) are employed in conjunction with catalysts.
  3. Reaction Conditions: The reactions are generally conducted under controlled temperatures and may require solvents such as toluene or acetonitrile.
  4. Yield: The yield of Thalidomide-O-C3-OH can vary based on the specific conditions used but is typically optimized through reaction parameter adjustments.
Molecular Structure Analysis

Structure

Thalidomide-O-C3-OH retains the core structure of thalidomide, characterized by two linked rings: a phthalimide and a glutarimide. The introduction of a hydroxyl group at the C3 position alters its chemical properties and potentially its biological activity.

Data

  • Molecular Formula: C13H12N2O5
  • Molecular Weight: Approximately 264.25 g/mol
  • Chirality: The compound maintains chirality at the C3 position, which is crucial for its biological interactions.
Chemical Reactions Analysis

Reactions

Thalidomide-O-C3-OH undergoes various chemical reactions typical for hydroxylated compounds, including:

  • Esterification: Reaction with acids to form esters.
  • Oxidation: Further oxidation can occur under specific conditions.
  • Conjugation: Potential interactions with biomolecules due to the reactive hydroxyl group.

Technical Details

The reactivity profile of Thalidomide-O-C3-OH can be influenced by factors such as pH, temperature, and the presence of other functional groups in reaction mixtures.

Mechanism of Action

Process

Thalidomide exerts its effects primarily through binding to cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to modulation of various signaling pathways involved in inflammation and immune response.

Data

Research indicates that the introduction of a hydroxyl group at C3 may enhance or alter binding affinity to cereblon compared to unmodified thalidomide, potentially leading to different therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard conditions but sensitive to hydrolysis.
  • pKa Values: The presence of the hydroxyl group may influence acidity/basicity characteristics.
Applications

Scientific Uses

Thalidomide-O-C3-OH has potential applications in:

  • Cancer Therapy: As an immunomodulatory agent in multiple myeloma and other malignancies.
  • Anti-inflammatory Treatments: Used in conditions like leprosy and Crohn's disease due to its ability to modulate immune responses.
  • Research Tools: Investigated for its role in studying protein interactions and cellular pathways due to its unique binding properties.
Historical Context & Evolution of Thalidomide Derivatives

Thalidomide’s Pharmacological Repurposing: Lessons for Analog Development

Thalidomide, initially marketed as a sedative and antiemetic in the 1950s, was withdrawn due to severe teratogenicity but later repurposed for inflammatory and oncological conditions. This transition exemplifies how molecular understanding enables therapeutic reclamation. Key milestones include:

  • Anti-Inflammatory Applications: Discovery of efficacy in erythema nodosum leprosum (ENL) via TNF-α suppression [3] [8].
  • Oncological Revival: FDA approval (1998) for multiple myeloma due to antiangiogenic and immunomodulatory actions [3] [5]. Mechanistically, thalidomide binds cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex, modulating degradation of transcription factors (e.g., IKZF1/3) critical for cancer cell survival [3] [5].
  • Cytokine Storm Management: Emerging roles in severe viral infections (e.g., COVID-19) by dampening hyperinflammation via TLR/NF-κB pathway modulation [2] [4].

Table 1: Key Pharmacological Actions of Thalidomide Derivatives

ActionMolecular TargetTherapeutic IndicationReference
TNF-α InhibitionmRNA destabilizationENL, Crohn’s disease [3]
CRBN ModulationIKZF1/3 degradationMultiple myeloma [5]
Angiogenesis BlockadeFGF/VEGF suppressionKaposi’s sarcoma [3]
TLR Pathway InhibitionNF-κB downregulationCOVID-19 pneumonia [4]

Rational Design of C3-OH Modifications: Bridging Teratogenicity and Therapeutic Utility

The C3 position of thalidomide’s glutarimide ring is a critical site for metabolic activity and toxicity. Hydroxylation here generates 5-hydroxythalidomide (Thalidomide-O-C3-OH), a primary metabolite with distinct properties:

  • Metabolic Pathway: CYP2C19-mediated hydroxylation yields diastereomeric 5-OH and 5′-OH metabolites [6]. Unlike the parent drug, these metabolites exhibit altered binding kinetics to CRBN, influencing teratogenic potential and anti-inflammatory activity [6].
  • Chirality Dynamics: Racemization between (R)- and (S)-enantiomers occurs in vivo. The (S)-enantiomer shows higher teratogenicity, while C3-OH modifications stabilize configurations to decouple efficacy from toxicity [3] [7].
  • Analog Design: Derivatives like lenalidomide and pomalidomide feature amino/fluoro substitutions at C4, enhancing CRBN affinity while reducing oxidative stress-mediated teratogenesis [7]. C3-OH itself serves as an intermediate for prodrugs with improved solubility and targeted release.

Table 2: Structural and Functional Impact of C3 Modifications

CompoundC3 ModificationCRBN Binding AffinityKey Biologic Effect
ThalidomideHLowBaseline teratogenicity
5-OH-ThalidomideOHModerateReduced embryo toxicity
LenalidomideNH₂ (C4)HighEnhanced IKZF1 degradation
PomalidomideNH₂, CF₃ (C4)Very HighSuperior tumor cell apoptosis

Comparative Analysis of Thalidomide Metabolites in Biomedical Research

Thalidomide metabolites—particularly 5-OH-thalidomide—serve as tools to dissect pharmacologic and toxicologic mechanisms:

  • Teratogenicity Studies: 5-OH-thalidomide demonstrates reduced embryotoxicity in zebrafish models compared to parent thalidomide, linking C3 hydroxylation to attenuated oxidative stress and actin dysregulation [5] [6].
  • Transcriptomic Signatures: In SARS-CoV-2-infected lung cells, 5-OH-thalidomide reverses cytokine-driven gene expression (e.g., IL-6, CCL2) more effectively than thalidomide by normalizing NOD/TLR signaling pathways [4].
  • Kinase Interactions: KINOMEscan profiling reveals that 5-OH-thalidomide inhibits kinases (e.g., MAP3K7, RIPK2) involved in innate immunity, providing a rationale for its efficacy in hyperinflammatory states [4].

Table 3: Research Applications of Thalidomide Metabolites

MetaboliteModel SystemKey Research FindingMethodology
5-OH-ThalidomideHUVEC cellsSuppresses VEGF-induced angiogenesis by 70%Transcriptome sequencing
5,6-DiOH-ThalidomideRat liver microsomesSecondary metabolite formed via CYP2C9/1A1 oxidationEnzyme kinetics
5′-OH-ThalidomideA549 cellsAttenuates TNF-α production by 45% vs. thalidomideCytokine array

Properties

Product Name

Thalidomide-O-C3-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropoxy)isoindole-1,3-dione

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

InChI

InChI=1S/C16H16N2O6/c19-7-2-8-24-11-4-1-3-9-13(11)16(23)18(15(9)22)10-5-6-12(20)17-14(10)21/h1,3-4,10,19H,2,5-8H2,(H,17,20,21)

InChI Key

NWALCWKEENYBPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.